N,O-二甲基酪氨酸

描述

N,O-Dimethyltyrosine is a chemical compound with the molecular formula C11H15NO3 . It has a molecular weight of 209.24 g/mol.

Molecular Structure Analysis

The molecular structure of N,O-Dimethyltyrosine involves a non-planar geometry, affecting the way the molecules pack . The aryl-thiocarbamate C-O bonds are twisted such that the planar aryl and carbamate moieties are orthogonal .Relevant Papers There are several papers that discuss compounds similar to N,O-Dimethyltyrosine. For example, one paper discusses the solid-state assembly of pharmaceutically-relevant N,N-dimethyl-O-thiocarbamates . Another paper discusses the future directions in regulatory affairs, which could potentially impact the development and use of compounds like N,O-Dimethyltyrosine .

科学研究应用

合成和化学应用:

- 钯催化的二甲基化: 王等人(2017 年)描述了一种使用钯催化的定向 C-H 官能化有效合成 (S)-N-Boc-2,6-二甲基酪氨酸的方法。该方法对于制备合成上重要的构件而不发生 α-手性中心的消旋化具有重要意义 (王等人,2017 年).

- N,N-二甲基氨基酸的合成: ikutani(1968 年)探索了包括酪氨酸在内的中性氨基酸的 N,N-二甲基衍生物的合成。这项工作提供了这些产物的分析数据和性质,这些数据和性质在各种化学合成应用中具有相关性 (ikutani,1968 年).

- 二甲基膦硫酰基的使用: Ueki 和 Inazu(1982 年)研究了使用二甲基膦硫酰基 (Mpt) 基团保护酪氨酸侧链中的羟基,证明了其在肽合成中的效用 (Ueki 和 Inazu,1982 年).

生物医学研究和药物开发:

- 类鸦片肽模拟物的合成: Montgomery 等人(2019 年)讨论了如何对最初为δ阿片受体拮抗剂开发的二甲基酪氨酸-四氢异喹啉 (Dmt-Tiq) 支架进行修改以引入κ阿片受体激动剂。这一发现具有治疗可卡因成瘾的潜在应用 (Montgomery 等人,2019 年).

- 抗胆碱酯酶药物的开发: Prozorovskii 等人(2004 年)讨论了氨甲司平的开发,氨甲司平是一种专利药物组,包括 N,N-二甲基-(2-N',N'-二甲基氨基甲基吡啶-3)氨甲酸酯二盐酸盐,用于军事医学和临床环境 (Prozorovskii 等人,2004 年).

分析化学和蛋白质研究:

- 单克隆抗体上伯胺的表征: Jhan 等人(2017 年)使用二甲基标记结合质谱来表征蛋白质上伯胺的溶剂可及性,提供了一种解析蛋白质结构的技术 (Jhan 等人,2017 年).

- 神经肽测序: Fu 和 Li(2005 年)展示了稳定同位素二甲基标记在神经肽从头测序中的应用,突出了其在蛋白质组学和肽测序中的应用 (Fu 和 Li,2005 年).

作用机制

Target of Action

N,O-Dimethyltyrosine (DMT) is known to interact with μ-opioid receptors . These receptors are a class of G-protein-coupled receptors that are primarily located in the central and peripheral nervous system and are involved in pain regulation .

Mode of Action

DMT labels μ-opioid receptors with high affinity and selectivity . It displays a mechanism of action distinct from that of morphine, as evidenced by its insensitivity to antisense probes reducing morphine analgesia . DMT seems to label both agonist and antagonist conformations of μ-opioid receptor clone 1 (MOR-1) expressed in Chinese hamster ovary cells .

Biochemical Pathways

The biochemical pathways affected by DMT are primarily related to the opioid system. The activation of μ-opioid receptors by DMT can lead to a decrease in neuronal excitability and inhibition of neurotransmitter release . This can result in analgesic effects, altering the perception of pain.

Pharmacokinetics

It is known that dmt can be metabolized by monoamine oxidase a (mao-a), cytochrome p450 2d6 (cyp2d6), and to a lesser extent, cytochrome p450 2c19 (cyp2c19) .

Result of Action

The activation of μ-opioid receptors by DMT can lead to analgesic effects, altering the perception of pain . In addition, DMT has been shown to inhibit mitochondrial permeability transition and cytochrome c release, thus preventing oxidant-induced cell death .

Action Environment

The action of DMT can be influenced by various environmental factors. For instance, the presence of certain ions and guanine nucleotides can affect the binding of DMT to μ-opioid receptors . Furthermore, the efficacy of DMT can be influenced by the physiological environment, such as pH and temperature, although specific studies on these aspects are currently lacking.

属性

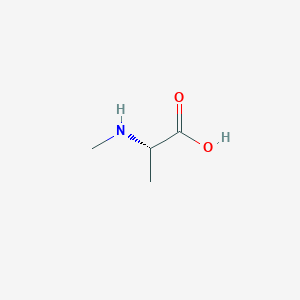

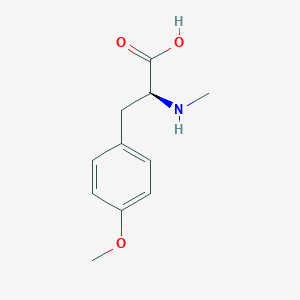

IUPAC Name |

(2S)-3-(4-methoxyphenyl)-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12-10(11(13)14)7-8-3-5-9(15-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESMMBKGCOSBNL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426680 | |

| Record name | N,O-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,O-Dimethyltyrosine | |

CAS RN |

52939-33-0 | |

| Record name | N,O-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

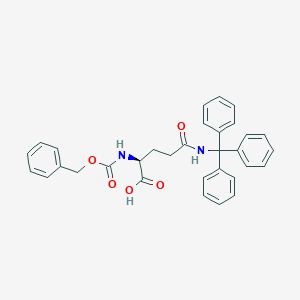

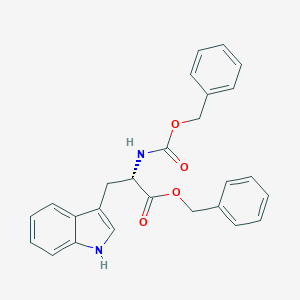

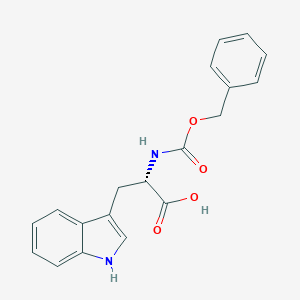

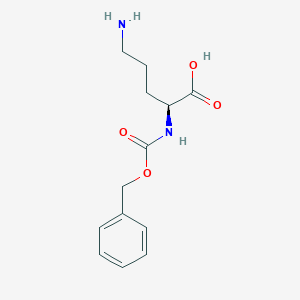

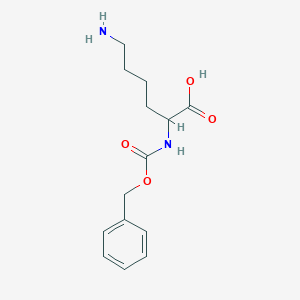

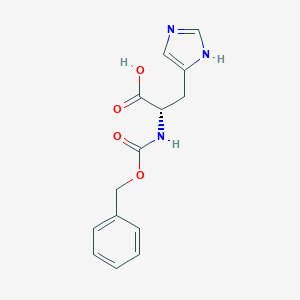

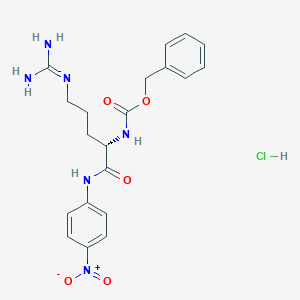

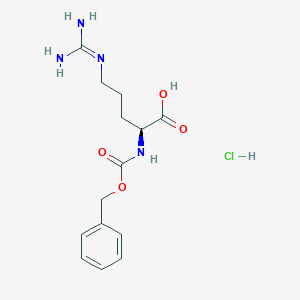

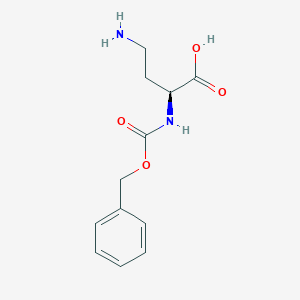

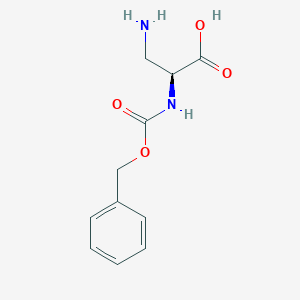

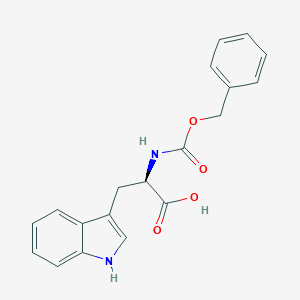

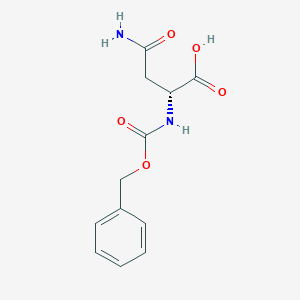

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the N,O-Dimethyltyrosine residue in Didemnin B's biological activity?

A1: N,O-Dimethyltyrosine plays a crucial role in Didemnin B's ability to inhibit protein synthesis. While the exact mechanism of interaction with its target remains unclear, research suggests that the intact macrocycle structure, of which N,O-Dimethyltyrosine is a part, is essential for activity []. Interestingly, replacing N,O-Dimethyltyrosine with L-1,2,3,4-tetrahydroisoquinoline or L-1,2,3,4-tetrahydro-7-methoxyisoquinoline, which constrain the molecule's conformation, results in analogues that may offer insights into the active conformation of the natural product [].

Q2: How does modifying the N,O-Dimethyltyrosine residue in Didemnin B affect its potency as a protein synthesis inhibitor?

A2: Structure-activity relationship (SAR) studies have shown that modifications to the N,O-Dimethyltyrosine residue can impact Didemnin B's potency []. Replacing it with N-Methylphenylalanine or N-Methylleucine is tolerated, meaning the resulting analogues retain activity, though potentially with altered potency. This suggests that the N,O-dimethylation of the tyrosine residue is not strictly required for activity, but likely contributes to binding affinity or interaction with the biological target.

Q3: Can you elaborate on the research using conformationally constrained analogues to understand the role of N,O-Dimethyltyrosine in Didemnin B?

A3: Researchers have synthesized Didemnin B analogues where the N,O-Dimethyltyrosine was replaced with conformationally constrained residues like L-1,2,3,4-tetrahydroisoquinoline and L-1,2,3,4-tetrahydro-7-methoxyisoquinoline []. These replacements aim to restrict the flexibility of the molecule and mimic specific conformations of the natural N,O-Dimethyltyrosine residue. By comparing the activity of these constrained analogues with Didemnin B, researchers can gain valuable insights into the bioactive conformation of the N,O-Dimethyltyrosine residue and its contribution to target binding and biological activity. This knowledge can guide further development of Didemnin B analogues with improved potency or selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。